Guanidine-3-propanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H12N3O+ |
|---|---|
Molecular Weight |
118.16 g/mol |
IUPAC Name |
diaminomethylidene(3-hydroxypropyl)azanium |
InChI |
InChI=1S/C4H11N3O/c5-4(6)7-2-1-3-8/h8H,1-3H2,(H4,5,6,7)/p+1 |
InChI Key |
JDXXTKLHHZMVIO-UHFFFAOYSA-O |
Canonical SMILES |
C(C[NH+]=C(N)N)CO |
Origin of Product |
United States |
Synthetic Methodologies for Guanidine 3 Propanol and Its Analogues
Established Synthetic Pathways for Guanidine-3-propanol
The direct synthesis of this compound has been accomplished through several reliable methods, primarily involving the guanylation of 3-amino-1-propanol.
Synthesis from 3-amino-1-propanol Precursors
A common and effective strategy for the synthesis of this compound involves the direct reaction of 3-amino-1-propanol with a suitable guanylating agent. One established method utilizes 2-ethyl-2-thiopseudourea hydrobromide as the guanidinylating reagent. In this procedure, 3-amino-1-propanol is added to the thiopseudourea derivative, typically in the presence of a small amount of water, and stirred overnight at room temperature. acs.orgwur.nlresearchgate.net The reaction proceeds to provide guanidinopropanol in high yield after the removal of water under reduced pressure. acs.orgwur.nlresearchgate.net
Another documented pathway employs a more activated guanidinylating agent. For instance, the reaction of 3-amino-1-propanol with 1,3-bis(tert-butoxycarbonyl)-2-(trifluoromethanesulfonyl) guanidine (B92328) in the presence of triethylamine (B128534) in dichloromethane (B109758) has been reported. rsc.org This method is followed by the removal of the tert-butoxycarbonyl (Boc) protecting groups using hydrochloric acid in methanol (B129727) to yield the final product, 3-guanidinyl propanol (B110389) hydrochloride. rsc.org
Utilization of Guanidinylating Reagents
The choice of guanidinylating reagent is crucial for the efficient synthesis of this compound. These reagents are designed to readily transfer the guanidinyl group to the primary amine of the propanolamine (B44665) precursor.
A prominent and highly effective class of guanidinylating reagents are the N,N'-di-Boc-N''-triflylguanidines. orgsyn.orgorgsyn.orgnih.govmdpi.com These reagents are particularly useful due to the high nucleofugality of the triflyl group, which facilitates the reaction with amines. mdpi.com The synthesis of these reagents typically involves the reaction of N,N'-di-Boc-guanidine with triflic anhydride. orgsyn.orgorgsyn.org The resulting N,N'-di-Boc-N''-triflylguanidine can then react with a primary amine, such as 3-amino-1-propanol, to form the protected guanidine, which can subsequently be deprotected. mdpi.com
Isothioureas are another important class of guanidinylating agents. Reagents such as N,N′-bis(benzyloxycarbonyl)-S-methylisothiourea, promoted by mercuric chloride, can cleanly react with aliphatic amines to yield protected guanidines under mild conditions. tandfonline.com Similarly, polymer-bound bis(tert-butoxycarbonyl)thiopseudourea offers a solid-phase approach to guanylation, simplifying purification. The reaction of an amine with this polymer-bound reagent in a solvent like THF yields the monosubstituted protected guanidine after filtration and evaporation.
General Approaches to Guanidine Alcohol Derivatives
The synthesis of guanidine alcohol derivatives, including this compound analogues, can be achieved through several general strategies. One such method is the Mitsunobu reaction, where protected guanidines react with primary and secondary alcohols. google.comgoogle.com For example, N,N',N''-tri-Boc-guanidine can react with alcohols in refluxing THF to produce the corresponding protected alkylated guanidines with yields of up to 70%. google.comgoogle.com
Another approach involves the iodine-catalyzed guanylation of primary amines using N,N′-di-Boc-thiourea and a co-oxidant like tert-butyl hydroperoxide (TBHP). rsc.org This method is advantageous as it obviates the need for an additional base to neutralize the HI byproduct, making it suitable for a range of primary amines, including those that are sterically or electronically deactivated. rsc.org
Methods for Constructing Guanidine Moieties
The construction of the guanidine functional group is a fundamental aspect of synthesizing guanidine-containing compounds. Various methods have been developed, broadly categorized into guanylation procedures and alkylation strategies.
Guanylation Procedures
Guanylation involves the addition of a guanidinyl group to a nitrogen atom. A variety of reagents have been developed for this purpose. 1H-Pyrazole-1-carboxamidine hydrochloride is a commonly used reagent for the guanylation of primary amines. ntnu.no The reaction is often carried out by refluxing the amine and the reagent in a solvent like acetonitrile, leading to the formation of the guanidinium (B1211019) salt. ntnu.no
The use of cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea provides a less toxic alternative to heavy metals like mercury for the guanylation of amines. organic-chemistry.org This method has been shown to be effective without a significant loss of yield or reactivity. organic-chemistry.org
| Guanylation Reagent | Substrate | Conditions | Product | Yield | Reference |
| 2-Ethyl-2-thiopseudourea hydrobromide | 3-Aminopropanol | Water, Room Temperature, Overnight | Guanidinopropanol | 96% | acs.orgwur.nl |
| 1,3-Bis(Boc)-2-(triflyl)guanidine | 3-Amino-1-propanol | Triethylamine, Dichloromethane | Boc-protected this compound | Not specified | rsc.org |
| N,N'-di-Boc-thiourea | Primary Amines | Iodine, TBHP | Protected Guanidines | 40-99% | rsc.org |
| 1H-Pyrazole-1-carboxamidine HCl | Primary Aliphatic Amines | Acetonitrile, Reflux | Guanidinium Salts | >95% purity | ntnu.no |
| N,N'-bis(Cbz)-S-methylisothiourea | Aliphatic/Aromatic Amines | Mercuric Chloride | Protected Guanidines | Not specified | tandfonline.com |
Alkylation Strategies
Alkylation strategies involve the formation of a C-N bond on a pre-existing guanidine core. A notable method is the phase-transfer-catalyzed alkylation of carbamate-protected guanidines. acs.orgresearchgate.netnih.gov This protocol uses a catalytic amount of a tetrabutylammonium (B224687) salt under biphasic conditions to deprotonate the acidic N-carbamate hydrogen, followed by reaction with an alkyl halide. acs.orgresearchgate.netnih.gov This method is tolerant of a wide range of functional groups on both the guanidine and the alkylating agent. acs.orgresearchgate.netnih.gov
Furthermore, N,N,N',N',N''-pentasubstituted guanidines can be alkylated with methyl and ethyl iodide to afford the corresponding guanidinium iodides. researchgate.net This demonstrates a direct alkylation approach on a highly substituted guanidine core. researchgate.net
| Alkylation Method | Guanidine Substrate | Alkylating Agent | Conditions | Product | Reference |
| Phase-Transfer Catalysis | Carbamate-protected guanidines | Alkyl halides/mesylates | Biphasic, Tetrabutylammonium salt | Highly functionalized guanidines | acs.orgresearchgate.netnih.gov |
| Direct Alkylation | N,N,N',N',N''-pentasubstituted guanidines | Methyl iodide, Ethyl iodide | Not specified | Guanidinium iodides | researchgate.net |
Multicomponent Reaction Applications
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the initial components. nih.gov This approach offers significant advantages, including reduced reaction times, minimal purification steps, and alignment with the principles of green chemistry by minimizing waste. nih.gov The application of MCRs in synthesizing guanidine-containing compounds is particularly valuable for creating molecular diversity and structural complexity, which is crucial in medicinal chemistry. nih.govtubitak.gov.tr
Guanidine and its salts can serve as key building blocks in these reactions, leading to the formation of various heterocyclic systems. tubitak.gov.tr For instance, the well-known Biginelli reaction, a three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, can be adapted to use guanidine, yielding functionalized dihydropyrimidines. nih.gov Other examples include the one-pot synthesis of 2-amino-4,6-diarylpyrimidines from the reaction of aromatic aldehydes, acetophenones, and guanidinium carbonate. tubitak.gov.tr These MCRs provide a powerful and versatile tool for the rapid assembly of complex guanidine derivatives from simple and readily available starting materials. rsc.org
Table 1: Examples of Multicomponent Reactions for Guanidine-Containing Compounds
| Reaction Type | Reactants | Product Class | Reference |
|---|---|---|---|
| Biginelli-like Reaction | Aromatic Aldehyde, Ethyl Acetoacetate, Guanidine | Dihydropyrimidinones | nih.gov |
| Pyrimidine Synthesis | Aromatic Aldehyde, Acetophenone, Guanidinium Carbonate | 2-Amino-4,6-diarylpyrimidines | tubitak.gov.tr |
| Pyrimido[1,2-a]pyrimidine Synthesis | Arylaldehyde, Ethyl Benzoylacetate, Guanidinium Chloride (followed by reaction with 3-formylchromone) | Pyrimido[1,2-a]pyrimidines | tubitak.gov.trresearchgate.net |
Synthesis of Radiolabeled this compound Analogues
The radiolabeling of guanidine analogues is of significant interest for the development of positron emission tomography (PET) tracers, which are used for diagnostic imaging in fields such as cardiology and oncology. snmjournals.orgnih.govnih.gov Carbon-11 (¹¹C), a positron-emitting radionuclide with a short half-life of 20 minutes, is a common choice for these applications. nih.gov However, the incorporation of ¹¹C into guanidine scaffolds has historically been challenging, often requiring methods that are not compatible with modern automated radiochemistry platforms. nih.govnih.gov
Recent advancements have led to the development of new, fully automated methods for the radiosynthesis of [¹¹C]guanidines. snmjournals.orgnih.gov These methods exhibit broad substrate scope and are tolerant of various functional groups, including unprotected hydroxyl (-OH) and amine (-NH) groups, which is particularly relevant for the synthesis of analogues of this compound. nih.gov
Considerations for Isotopic Labeling ([¹¹C]Cyanamide Intermediates)
A key strategy for the synthesis of ¹¹C-labeled guanidines involves the use of a [¹¹C]cyanamide intermediate. snmjournals.orgnih.gov This process typically begins with the production of hydrogen [¹¹C]cyanide ([¹¹C]HCN) in a cyclotron. The [¹¹C]HCN is then converted into [¹¹C]cyanogen bromide ([¹¹C]CNBr) by passing it through a column containing a reagent like pyridinium (B92312) perbromide. snmjournals.org
Control of Symmetric vs. Asymmetric Guanidine Formation
When synthesizing asymmetrically disubstituted guanidines, a common challenge is the undesired formation of a symmetric guanidine side product. snmjournals.org This occurs when the [¹¹C]cyanamide intermediate, formed from the first amine, reacts with another molecule of the same amine instead of the intended second, different amine.
Control over the formation of the desired asymmetric product versus the symmetric byproduct is a critical aspect of the synthesis. snmjournals.org Research indicates that this can be managed by carefully adjusting the reaction conditions. Key factors include:
Stoichiometry: The amount of the second amine added is a crucial variable. Increasing the equivalents of the second amine can favor the formation of the asymmetric product. snmjournals.org
A fully automated method has been developed that allows for the synthesis of both symmetric and asymmetric [¹¹C]guanidines by treating the [¹¹C]cyanamide intermediate with a second amine at elevated temperatures (e.g., 140 °C). snmjournals.org By carefully controlling the concentration of the second amine, the radiochemical conversion towards the asymmetric product can be optimized. snmjournals.org
Table 2: Conditions for Controlling Asymmetric [¹¹C]Guanidine Synthesis
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| [¹¹C]Cyanamide Formation | i-Propanol or 3-Pentanol, Room Temp, 3 min | RCC of ~95% for cyanamide (B42294) intermediate; reduced symmetric byproduct formation. | snmjournals.org |
| [¹¹C]Cyanamide Formation | H₂O, 80 °C, 5 min | RCC of ~45% for cyanamide intermediate. | snmjournals.org |
| Asymmetric Guanidine Formation | Varying equivalents (1 to 40) of the second amine | Allows for control over the ratio of asymmetric vs. symmetric product. | snmjournals.org |
| Asymmetric Guanidine Formation | Heating at 130-140 °C for 8 min | Drives the reaction of the cyanamide intermediate with the second amine. | snmjournals.orgsnmjournals.org |
Stereoselective Synthesis of Guanidine Derivatives
The synthesis of guanidines with specific stereochemistry is a significant challenge in organic chemistry, often essential for creating compounds with precise biological activities. nih.gov Chiral guanidines and their derivatives have emerged as powerful organocatalysts, capable of facilitating a wide range of organic transformations with high efficiency and stereoselectivity. nih.govrsc.org These catalysts function through their strong basicity and their ability to act as hydrogen-bond donors. nih.govrsc.org
Beyond using chiral catalysts, substrate-controlled methods provide a direct route to chiral guanidine derivatives. A notable strategy is the directed stereoselective guanidinylation of alkenes. nih.govresearchgate.net In this approach, a hydroxyl or carboxyl group within the substrate directs the delivery of an intact guanidine unit to the double bond, often with a high degree of stereocontrol. researchgate.net This method is particularly powerful for the synthesis of cyclic guanidines, which are challenging to prepare using traditional multi-step routes. nih.gov For example, the total synthesis of (+)-guadinomic acid was achieved using a hydroxyl-directed guanidinylation of a chiral homoallyl alcohol as the key step for introducing the guanidine ring stereoselectively. nih.gov
Another approach involves the halocyclization of optically active homoallylguanidines. These reactions can proceed with high 1,3-asymmetric induction, controlled by the substituents on the homoallylic starting material, to produce six-membered cyclic guanidines. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound (3-Guanidinopropan-1-ol) |
| [¹¹C]Cyanamide |
| [¹¹C]Cyanogen bromide |
| Hydrogen [¹¹C]cyanide |
| (+)-Guadinomic acid |
| 3-amino-1-propanol |
| 2-guanidinyl ethanol (B145695) hydrochloride |
| 4-guanidinyl butanol hydrochloride |
| 5-guanidinyl pentanol (B124592) hydrochloride |
| [¹¹C]3F-PHPOG |
| 3-fluoro-4-hydroxy-phenoxyethylamine |
| 4-(benzyloxy)-3-fluorophenol |
| 2-(Boc-amino)ethyl bromide |
| Ethyl acetoacetate |
| Ethyl benzoylacetate |
| Acetophenone |
| 3-formylchromone |
Advanced Spectroscopic and Analytical Characterization Techniques in Guanidine 3 Propanol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Guanidine-3-propanol. researchgate.net It provides granular information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the unambiguous determination of the molecular structure. lehigh.edu
One-dimensional ¹H and ¹³C NMR spectra are fundamental for verifying the identity and purity of this compound.
¹H NMR: A proton NMR spectrum of this compound would display signals corresponding to each unique proton environment in the molecule. Key features include chemical shift (position of the signal), integration (area under the signal, proportional to the number of protons), and multiplicity (splitting pattern caused by neighboring protons). emerypharma.com The protons of the three methylene (B1212753) groups (-CH₂-) and the hydroxyl (-OH) and guanidinium (B1211019) (-NH, -NH₂) groups would each produce distinct signals, with their splitting patterns revealing their connectivity.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. magritek.com For this compound, this would result in four distinct signals: one for the carbon of the guanidinium group (C=N), and one for each of the three carbons in the propanol (B110389) chain. The chemical shift of each carbon is highly dependent on its local electronic environment, with the carbon bonded to the electronegative oxygen atom of the alcohol and the carbon of the guanidinium group typically appearing further downfield. magritek.comlibretexts.org
While specific, experimentally derived spectral data for isolated this compound is not widely published, predicted spectra are available and serve as a reference. drugbank.comdrugbank.com
Table 1: Expected NMR Signals for this compound Structure This table is based on general principles of NMR spectroscopy and predicted data.
| Atom Type | Group | Expected Number of Signals | General Chemical Shift Region (ppm) | Expected Multiplicity (¹H NMR) |
| ¹H | -CH₂- (adjacent to OH) | 1 | 3.5 - 4.0 | Triplet |
| ¹H | -CH₂- (central) | 1 | 1.7 - 2.0 | Quintet |
| ¹H | -CH₂- (adjacent to N) | 1 | 3.1 - 3.4 | Triplet |
| ¹H | -OH | 1 | Variable | Singlet or Triplet (depending on solvent/exchange) |
| ¹H | Guanidinium N-H | 1-2 | Variable | Broad Singlets |
| ¹³C | C (adjacent to OH) | 1 | 55 - 65 | N/A |
| ¹³C | C (central) | 1 | 30 - 40 | N/A |
| ¹³C | C (adjacent to N) | 1 | 40 - 50 | N/A |
| ¹³C | C (guanidinium) | 1 | ~157 | N/A |
Solution-state NMR is particularly powerful for studying the interactions between molecules. Research has utilized ¹H NMR to investigate the formation of complexes involving this compound. nih.govacs.org Specifically, studies have examined its role as an arginine analogue designed to bind to the S1 affinity subsite of porcine trypsin. acs.org
In these experiments, ¹H and ¹¹B NMR studies were performed on porcine trypsin in the presence of borate (B1201080) and this compound. nih.govrcsb.org The resulting spectra confirmed that a ternary complex of trypsin, borate, and this compound forms in solution. rcsb.org This demonstrates the utility of solution-state NMR in characterizing non-covalent interactions and the formation of supramolecular assemblies in real-time, providing insights that may not be observable in crystalline states. nih.govacs.org
1H NMR and 13C NMR Analysis
Mass Spectrometry (MS) for Compound Identification and Quantitation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it essential for determining the molecular weight and elemental formula of a compound. alevelchemistry.co.uk When coupled with chromatographic separation techniques, it becomes a highly sensitive and selective tool for quantification. emerypharma.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. alevelchemistry.co.ukbioanalysis-zone.com This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other molecules that may have the same nominal mass. bioanalysis-zone.com For this compound, HRMS is used to confirm its identity by matching the experimentally measured exact mass to the theoretically calculated mass.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₂N₃O⁺ | nih.gov |
| Calculated Exact Mass | 118.098037 Da | nih.gov |
| Instrumentation Type | Quadrupole Time-of-Flight (QTOF) |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. emerypharma.com It is particularly well-suited for analyzing polar, non-volatile compounds like this compound in complex mixtures, such as biological plasma. nih.gov
Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity and sensitivity. emerypharma.comresearchgate.net In this technique, the molecular ion of this compound (the precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then specific fragment ions (product ions) are detected in a second mass analyzer. emerypharma.com This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific and quantifiable signal for the target analyte, minimizing interference from the sample matrix. Methods for analyzing other guanidino compounds often use LC-MS/MS for reliable detection and quantification in various samples. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase before detection by a mass spectrometer. rjptonline.org Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, making it difficult to vaporize without thermal decomposition.
To overcome this, a chemical derivatization step is typically required. Derivatization involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative. For example, related guanidino compounds are often derivatized with silylating agents (e.g., forming a TMS derivative) to make them amenable to GC-MS analysis. While a specific validated GC-MS method for this compound is not prominently documented, the general approach would involve this essential derivatization step prior to injection into the GC-MS system. drugbank.comfda.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Methods for Purity and Separation
Chromatography is an indispensable tool for the purification and analysis of chemical compounds. moravek.com For a polar molecule like this compound, several specialized liquid chromatography techniques are employed to achieve effective separation and purity assessment. These methods overcome the challenges associated with the high polarity and potential ionic nature of the guanidino group. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of guanidino compounds. researchgate.net Due to the lack of a strong chromophore in many guanidino compounds, their detection often necessitates pre-column or post-column derivatization to form products with UV or fluorescence activity. nih.govcapes.gov.brpan.olsztyn.pl For instance, reagents like ninhydrin (B49086) can be used to create fluorescent derivatives of guanidino compounds under specific reaction conditions, allowing for sensitive detection. nih.govcapes.gov.br An alternative HPLC method for underivatized guanidino compounds can be achieved using evaporative light scattering detection (ELSD) or mass spectrometry (MS).
A common approach for this compound would involve reversed-phase HPLC (RP-HPLC). However, its polarity might lead to poor retention on standard C18 columns. To address this, ion-pairing agents can be added to the mobile phase to enhance retention. mdpi.com Another strategy is the use of aqueous normal-phase (ANP) chromatography.
A typical HPLC method for a derivatized this compound could employ a C18 column with a gradient elution system. The mobile phase might consist of an aqueous component (e.g., formic acid in water) and an organic modifier (e.g., methanol (B129727) or acetonitrile). nih.govdergipark.org.tr
Table 1: Illustrative HPLC Parameters for Derivatized this compound Analysis
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm dergipark.org.tr |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Ex: 390 nm, Em: 470 nm) (post-derivatization) nih.gov |
| Injection Volume | 10 µL |
This table represents a hypothetical set of starting conditions for method development and would require optimization.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity. chemmethod.com For the analysis of guanidino compounds and related polar molecules, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool. criver.commdpi.com
The high-throughput capabilities of UPLC are particularly advantageous in complex sample matrices. mdpi.com The enhanced sensitivity of UPLC-MS/MS can often circumvent the need for derivatization, allowing for the direct measurement of this compound. chemrxiv.org The use of ion-pairing agents like heptafluorobutyric acid (HFBA) can be employed to improve retention and peak shape on C18 columns. mdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular technique for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. thermofisher.comnih.govsigmaaldrich.comnih.gov HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. elementlabsolutions.comrjptonline.orgresearchgate.net A water-rich layer forms on the surface of the stationary phase, and analyte retention is based on a partitioning mechanism between this aqueous layer and the bulk organic mobile phase. nih.govelementlabsolutions.comamsbiopharma.com
Given its polar nature, this compound is an ideal candidate for HILIC separation. chromatographyonline.comlongdom.org This technique avoids the need for ion-pairing reagents, which can suppress ionization in mass spectrometry. amsbiopharma.com The high organic content of the mobile phase in HILIC also enhances ESI-MS sensitivity. chromatographyonline.comlongdom.org
Table 2: Representative HILIC Method Parameters for this compound
| Parameter | Value |
| Column | Amide-bonded silica, 3 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B in 15 min |
| Flow Rate | 0.3 mL/min |
| Detection | ESI-MS/MS |
| Injection Volume | 2 µL |
This table represents a hypothetical set of starting conditions for method development and would require optimization.
Mixed-Mode Liquid Chromatography (MMLC) utilizes stationary phases that possess more than one type of interaction mechanism, most commonly a combination of reversed-phase and ion-exchange properties. thermofisher.comhelixchrom.comresearchgate.net This dual functionality allows for the simultaneous separation of compounds with diverse polarities and charge states, making it a powerful tool for analyzing complex mixtures. mdpi.comchromatographytoday.comchromatographyonline.com
For this compound, which has both a hydrophobic propyl chain and a strongly basic, and therefore potentially cationic, guanidinium group, an MMLC column with reversed-phase and cation-exchange characteristics would be highly effective. helixchrom.com This approach provides unique selectivity that can be fine-tuned by adjusting mobile phase parameters such as pH and ionic strength. thermofisher.comchromatographyonline.com A key advantage of MMLC is the ability to retain and separate ionic compounds without the need for ion-pairing reagents, ensuring compatibility with mass spectrometry. thermofisher.comchromatographyonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC)
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For guanidine-containing compounds, this technique is invaluable for understanding the tautomeric form, bond lengths and angles, and the intricate network of intermolecular interactions, particularly hydrogen bonds. mdpi.comwgtn.ac.nzrsc.org
The guanidinium group can exist in different tautomeric forms, and its protonation state significantly influences its hydrogen bonding capabilities. wgtn.ac.nz An XRD analysis of a suitable single crystal of this compound would reveal:
Molecular Conformation: The spatial arrangement of the propanol tail relative to the guanidinium headgroup.
Tautomeric Form: The specific location of the double bond within the guanidine (B92328) moiety in the solid state. mdpi.com
Bond Lengths and Angles: Precise measurements that provide insight into the electronic distribution and hybridization within the molecule.
Intermolecular Hydrogen Bonding: A detailed map of how individual molecules of this compound interact with each other in the crystal lattice, which is crucial for understanding its physical properties. wgtn.ac.nzrsc.org
For example, studies on other N,N'-substituted guanidines have shown that the geometry can be either cis-trans or cis-cis, and this is influenced by the electronic properties of the substituents. mdpi.com An XRD study would clarify these structural details for this compound.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and oxygen) in a pure organic compound. azom.comvelp.comvelp.com This method, often performed using a CHNS/O analyzer, relies on the complete combustion of the sample. The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified. azom.comtamu.edu
For a newly synthesized batch of this compound, elemental analysis serves as a crucial quality control step to confirm its stoichiometric formula (C₄H₁₁N₃O) and assess its purity. The experimentally determined elemental percentages should closely match the theoretically calculated values, typically within a ±0.4% tolerance for a compound to be considered analytically pure. acs.org
Table 3: Theoretical Elemental Composition of this compound (C₄H₁₁N₃O)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |
| Carbon | C | 12.011 | 4 | 48.044 | 41.01 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 9.47 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 35.88 |
| Oxygen | O | 15.999 | 1 | 15.999 | 13.66 |
| Total | 117.152 | 100.00 |
Any significant deviation from these theoretical values would indicate the presence of impurities, such as residual solvents or by-products from the synthesis.
Mechanistic Investigations of Guanidine 3 Propanol S Biological Interactions
Modulation of Taste Receptors by Guanidine-3-propanol
Recent studies have identified this compound as a salt taste enhancer. acs.orgacs.org Its mechanism of action involves the modulation of specific taste receptors, which has been elucidated through a combination of human sensory studies and electrophysiological analyses. acs.orgresearchgate.net
This compound has been shown to enhance salt taste by interacting with the Transmembrane Channel-like 4 (TMC4) receptor. acs.orgacs.org TMC4 is a voltage-dependent chloride channel recognized as being involved in the reception of salt taste. acs.orgd-nb.inforesearchgate.net The channel contributes to salt taste perception by helping to repolarize taste cells that are depolarized by sodium ions. acs.orgacs.org The interaction of this compound with human TMC4 (hTMC4) leads to an enhancement of the channel's mediated current, which is believed to be the underlying mechanism for its salt-enhancing effect. acs.orgd-nb.inforesearchgate.net
The investigation into this compound was partly inspired by the known salt-enhancing properties of L-arginine hydrochloride. acs.orgresearchgate.net Researchers hypothesized that the guanidine (B92328) residue, a characteristic functional group of arginine, is essential for the observed taste enhancement. acs.orgacs.org Following this hypothesis, several guanidine derivatives were synthesized, with this compound hydrochloride (3GPrOH) demonstrating a distinct ability to enhance salt taste. acs.orgacs.org This supports the critical role of the guanidine moiety in the molecular interaction with taste-modulating receptors. acs.orgnih.gov
To substantiate the mechanism of taste enhancement, in vitro studies were conducted using human embryonic kidney (HEK293T) cells engineered to express hTMC4. acs.orgresearchgate.net Electrophysiological analysis using the whole-cell patch-clamp method revealed that this compound significantly enhances the hTMC4-mediated current. acs.orgd-nb.info In these experiments, the application of 100 μM 3GPrOH to a standard bath solution containing 134 mM NaCl resulted in a notable increase in the outward current of hTMC4 compared to the current from NaCl alone. acs.orgacs.org This enhanced current was completely inhibited by NPPB (5-nitro-2-(3-phenylpropyl-amino) benzoic acid), a known anion channel blocker, confirming that the observed effect was specific to the hTMC4 channel. acs.orgacs.org
Table 1: Effect of this compound on hTMC4-Mediated Current
| Condition | Relative Current at +60 mV (Ienhancer/INaCl) | Significance (p-value) |
|---|---|---|
| 100 μM 3GPrOH | 1.21 ± 0.02 | < 0.001 |
Data from a study on HEK293T cells expressing hTMC4 in a 134 mM NaCl bath solution. acs.org
Role of the Guanidine Residue in Taste Perception
Enzyme Interaction and Inhibition Studies
This compound has also been utilized as a molecular probe in studies of enzyme kinetics and inhibition, particularly with serine proteases. acs.orgnih.gov Its structure serves as an analogue for the side chain of arginine, allowing it to interact with the specificity pockets of enzymes that cleave after this amino acid. acs.orgacs.org
Crystallographic and NMR studies have detailed the interaction between this compound and the serine protease porcine trypsin. acs.orgnih.gov As an arginine analogue, this compound is designed to bind to the S1 affinity subsite of trypsin. acs.orgrcsb.org This binding is a form of competitive inhibition, where the inhibitor molecule resembles the enzyme's natural substrate and competes for the active site. wikipedia.org The guanidinium (B1211019) group of the compound can form strong electrostatic interactions with the highly conserved Asp189 residue located deep within the S1 pocket of serine proteases. mdpi.com
The interaction of this compound with trypsin can be further characterized by the formation of covalent complexes in the presence of borate (B1201080). acs.orgrcsb.org X-ray crystallography has demonstrated the formation of a quaternary complex of trypsin, borate, this compound, and ethylene (B1197577) glycol (used as a cryoprotectant). acs.orgnih.gov In this complex, the borate ion acts as a linker, forming covalent ester bonds with the hydroxyl group of the active site Ser195 residue and the alcohol function of this compound. acs.orgrcsb.org This research provided the first crystallographic evidence of covalent binding of an enzyme by borate, a mechanism with implications for the design of potent and selective enzyme inhibitors. acs.orgrcsb.org Solution-state NMR studies have confirmed that these complexes also exist in solution. nih.gov
Table 2: Crystallographic Data for Porcine Trypsin in Complex with this compound (PDB ID: 1S5S)
| Parameter | Value |
|---|---|
| Method | X-RAY DIFFRACTION |
| Resolution | 1.40 Å |
| R-Value Work | 0.148 |
| R-Value Free | 0.181 |
| Organism | Sus scrofa (Pig) |
Data sourced from the RCSB Protein Data Bank. rcsb.org
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | 3-guanidinyl propanol (B110389), 3GPrOH |
| This compound hydrochloride | 3GPrOH |
| L-arginine hydrochloride | Arg-HCl |
| 5-nitro-2-(3-phenylpropyl-amino) benzoic acid | NPPB |
| Borate | |
| Ethylene glycol | EG |
| Porcine Trypsin | |
| 4-aminobutanol | 4AB |
| 4-hydroxymethylbenzamidine | pHMBA |
| Serine | Ser |
| Aspartic acid | Asp |
Impact on Enzymatic Activity
Recent studies have begun to elucidate the specific ways in which this compound and related structures interact with and modulate enzymatic functions. One of the most direct findings involves 3-guanidinyl propanol hydrochloride (3GPrOH), which has been identified as a salt taste enhancer. acs.org This effect is reportedly mediated through a TMC4-mediated current. acs.org
The guanidinium group, a key feature of this compound, is known to be present in the active sites of various enzymes. researchgate.net This structural motif is pivotal in the inhibitory action of other guanidine-containing molecules. For example, 1-aminooxy-3-guanidinopropane, an isostere of agmatine, is a highly efficient and pseudo-irreversible inhibitor of arginine decarboxylase (ADC) from E. coli, with an IC50 value of 30 ± 1 nM. nih.gov Furthermore, a novel guanidine-substituted diphenylurea compound was found to suppress coronavirus replication by targeting the uridine-specific endoribonuclease (EndoU) activity of the viral non-structural protein-15 (nsp15). nih.gov The positively charged guanidine function was deemed necessary for this activity, possibly by enhancing the interaction between the RNA ligand and the enzyme's negatively charged surface. nih.gov While not direct actions of this compound itself, these examples highlight the significant potential of the guanidine moiety to participate in critical enzymatic interactions.
Mechanisms of Receptor Antagonism by Guanidine Derivatives
The guanidine scaffold is a key structural feature in a variety of compounds that act as receptor antagonists. Research has demonstrated that simple structural modifications of guanidine derivatives can lead to significant changes in their pharmacological profiles, often uncovering potent antagonistic activity at various receptors. nih.govacs.orgnih.gov
Histamine (B1213489) H3 Receptor (H3R) Antagonism
A series of guanidine derivatives have been synthesized and identified as new, non-imidazole histamine H3 receptor (H3R) antagonists. nih.gov The H3R modulates the release of several neurotransmitters, including histamine and acetylcholine (B1216132), making H3R antagonists a subject of interest for treating cognitive disorders. nih.govacs.org In the development of these antagonists, researchers modified lead compounds by replacing flexible carbon chains with more rigid structures, which in some cases led to a decrease in H3R activity but an increase in affinity for other receptors. nih.govnih.gov
One notable compound, ADS1017, emerged from these studies as a highly potent and selective H3R antagonist. sophion.comacs.org It has demonstrated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models, underscoring the therapeutic potential of this class of guanidine derivatives. sophion.comacs.org
Muscarinic M2 Receptor (M2R) and M4 Receptor (M4R) Antagonism
In the process of searching for more active H3R ligands, researchers unexpectedly discovered that certain structural modifications to guanidine-based H3R antagonists resulted in potent antagonists for muscarinic M2 and M4 receptors. nih.govnih.gov These receptors are involved in cognitive processes, and their antagonists are of interest for conditions like Alzheimer's disease. nih.govacs.org The blockade of presynaptic M2 autoreceptors, for instance, can enhance the release of acetylcholine, potentially improving cognitive performance. acs.org
A new series of guanidine derivatives was synthesized, representing a novel chemotype of muscarinic receptor antagonists. nih.govnih.gov For example, the compound ADS10227 showed high affinity for both human M2R and M4R, with values in the low nanomolar range. nih.govresearchgate.net This dual activity, sometimes combined with residual H3R antagonism, presents a promising avenue for developing treatments for cognitive deficits. nih.govacs.org
| Compound | hH3R Affinity (Ki, nM) | hM2R Affinity (Ki, nM) | hM4R Affinity (Ki, nM) |
|---|---|---|---|
| ADS1017 | Data not specified in results | Data not specified in results | Data not specified in results |
| ADS10227 | Data not specified in results | 2.8 nih.gov | 5.1 nih.gov |
Neuropeptide Y Y2 Receptor (NPY Y2R) Antagonism
The guanidino group is a crucial structural element for ligands targeting Neuropeptide Y (NPY) receptors. researchgate.netuni-regensburg.de The NPY Y2 receptor, abundant in the central nervous system, is implicated in various physiological processes, including food intake, mood disorders, and pain. researchgate.netresearchgate.net
Argininamide-type mimics of the C-terminus of NPY, which contain a guanidino group, have been identified as high-affinity NPY receptor ligands. uni-regensburg.de A key example is BIIE0246, a potent and selective NPY Y2 receptor antagonist. researchgate.netuni-regensburg.de Additionally, research into benextramine (B1199295) analogs has produced selective, competitive antagonists for the postsynaptic NPY Y2 receptor. nih.gov One such analog, a bis(N,N-dialkylguanidine) compound, effectively antagonized the Y2-selective agonist NPY13-36 in a rat femoral artery vasoconstriction assay. nih.gov The development of these non-peptidic guanidine derivatives provides essential tools for investigating the therapeutic potential of Y2 receptor modulation. researchgate.net
Mechanisms of Biological Target Modulation (General Guanidine Scaffold)
The guanidine scaffold is fundamental to the biological activity of many compounds, enabling them to modulate targets beyond cell surface receptors. Its ability to form strong interactions, such as hydrogen bonds, allows it to interfere with complex biological machinery, including transcription factors.
Inhibition of Transcription Factors (e.g., FOXO3)
The Forkhead box O3 (FOXO3) transcription factor is a critical regulator of cellular processes like apoptosis, cell cycle, and stress resistance. scbt.com Pharmacological inhibition of FOXO3's transcriptional activity is considered a promising therapeutic strategy, particularly in cancer where FOXO3 can contribute to chemoresistance. acs.org
Researchers have identified phenylpyrimidinylguanidines as effective FOXO3 inhibitors that function in the low micromolar range. acs.org These small molecules are shown to act by directly interacting with the DNA-binding domain (DBD) of FOXO3. acs.orgnih.gov NMR spectroscopy and molecular docking studies have demonstrated that these guanidine-containing compounds bind to the DBD, blocking its DNA-binding surface and thereby preventing the transcription of FOXO3 target genes like BIM and DEPP1. acs.orgnih.gov Lengthening the linker between the guanidine and aryl groups in these compounds has been shown to increase their potency, providing a basis for further optimization of this class of inhibitors. acs.org
| Compound Class | Mechanism of Action | Effect | Activity Range |
|---|---|---|---|
| Phenylpyrimidinylguanidines | Direct interaction with the DNA-binding domain (DBD) of FOXO3. acs.orgnih.gov | Inhibits FOXO3-induced gene transcription and cell death. acs.orgnih.gov | Low micromolar range. acs.org |
Cholinesterase Inhibitory Effects
While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented in the reviewed literature, the broader class of guanidino compounds has been investigated for its effects on cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine and are targets for drugs treating neurodegenerative diseases. nih.govpublichealthtoxicology.com
Guanidine derivatives have been identified as cholinesterase inhibitors. mdpi.com For instance, research on guanidine alkaloids isolated from Buthus martensii Karsch, such as Buthutin A, demonstrated potent inhibitory activity against both AChE and BChE. mdpi.com Buthutin A exhibited a mixed-type reversible inhibition of AChE, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com
Further studies on other guanidino compounds have revealed varied effects on cholinesterase activity. An in vitro study on the effects of arginine, homoarginine, and N-acetylarginine on AChE and BChE in rat hippocampus and serum showed that these compounds can either inhibit or increase enzyme activity depending on the specific compound and the age of the rat. nih.gov For example, arginine was found to decrease AChE activity in the hippocampus of 15-day-old rats but increase it in 60-day-old rats. nih.gov Conversely, homoarginine inhibited BChE in the serum of 15-day-old rats. nih.gov The researchers suggested that these effects might be mediated by free radicals, as antioxidants were able to prevent the alterations in cholinesterase activity. nih.gov
Some synthetic guanidine derivatives have been designed as multi-target-directed ligands, combining histamine H3 receptor antagonism with moderate, single-digit micromolar inhibition of BuChE, highlighting the potential for this chemical class in the context of neurodegenerative diseases like Alzheimer's. mdpi.com
Although these findings relate to compounds structurally similar to this compound, further research is required to determine the specific inhibitory profile, if any, of this compound itself against AChE and BChE.
Interactions with Biological Macromolecules and Ligands
This compound is known to interact with several biological macromolecules, a property that has been explored through crystallographic and spectroscopic studies. rcsb.orgresearchgate.net Its interactions are primarily with proteins and nucleic acids, where the positively charged guanidinium group plays a significant role in binding. nih.govrsc.org
Protein Interactions:
A notable example of this compound's interaction with proteins is its binding to porcine trypsin, a serine protease. rcsb.orgresearchgate.net X-ray crystallography and NMR studies have shown that this compound can act as an inhibitor by binding to the S1 affinity subsite of the enzyme. rcsb.orgrcsb.org In these studies, this compound was part of a quaternary complex involving trypsin, borate, and a cryoprotectant. rcsb.orgresearchgate.net The guanidinium group of the molecule is well-suited to interact with the negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket, a characteristic binding mode for trypsin inhibitors. ebi.ac.uk
Analysis of the Protein Data Bank (PDB) reveals several entries where this compound (ligand identifier: PG3) is complexed with macromolecules. These structures provide detailed atomic-level views of the interactions.
| PDB ID | Macromolecule | Interacting Residues (Chain A) | Interaction Types Noted |
|---|---|---|---|
| 1s5s | Porcine Trypsin | HIS 57, ASP 189, SER 190, CYS 191, SER 195, VAL 213, SER 214, GLY 219 | Electrostatic, Hydrophobic, van der Waals, Water-bridged |
| 2a32 | Porcine Trypsin | ASP 189, SER 190, CYS 191, GLN 192, GLY 219, CYS 220 | Electrostatic, Covalent (with borate), van der Waals |
| 8j0k | DNA (13-MER) | Not applicable (interacts with DNA backbone/bases) | Protein-DNA interaction context |
The interactions detailed in PDB entry 1s5s show this compound nestled in the S1 pocket, with its guanidinium group forming a salt bridge with the carboxylate of Asp189. ebi.ac.uk Additional stability is provided by hydrogen bonds and van der Waals contacts with the surrounding amino acid residues and water molecules. ebi.ac.uk
Nucleic Acid Interactions:
The guanidinium group's ability to form strong hydrogen bonds and electrostatic interactions also makes it a candidate for binding to the negatively charged phosphate (B84403) backbone of nucleic acids. nakb.org PDB entry 8j0k shows this compound in a complex with a DNA duplex, suggesting its potential role as a DNA binding agent. nakb.org Guanidine derivatives have been explored as DNA minor groove binders. mdpi.com
Interactions with Other Ligands:
The studies on porcine trypsin demonstrate this compound's ability to participate in the formation of multicomponent complexes. rcsb.org Specifically, it forms a ternary complex with trypsin and borate, where the borate covalently links to the active site serine (Ser195) and the alcohol group of this compound. rcsb.orgresearchgate.net This illustrates a cooperative interaction with other ligands to bind to a biological macromolecule.
Structure Activity Relationship Sar Studies of Guanidine 3 Propanol Analogues
Influence of Alkyl Chain Length on Biological Activity
The length of the alkyl chain in guanidine (B92328) derivatives is a critical determinant of their biological activity. Studies have shown that altering the chain length can significantly impact the antibacterial and other biological properties of these compounds.
In a study of N-alkylmorpholine derivatives, it was found that compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the most potent bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org Conversely, derivatives with shorter alkyl chains, specifically those with fewer than five carbon atoms, were found to be inactive against MRSA, establishing a clear correlation between alkyl chain length and antibacterial efficacy. chemrxiv.org
Similarly, research on marine guanidine alkaloids has demonstrated that the length of the alkyl side chain is responsible for variations in antifungal activity against pathogenic strains like Candida albicans and Cryptococcus sp. nih.gov In a series of dimeric alkyl-guanidine derivatives, modifications to the alkyl chain length were explored to optimize antibacterial activity. While many analogues showed similar or reduced activity compared to the parent compound, specific modifications resulted in enhanced potency against various bacterial strains, including E. coli and S. aureus. researchgate.net
These findings underscore the principle that an optimal alkyl chain length is crucial for the biological activity of guanidine compounds, likely by influencing their ability to interact with and disrupt bacterial cell membranes.
Impact of Substituents on the Guanidine Moiety
The introduction of electron-withdrawing groups, such as halo-phenyl groups, has been shown to enhance the antimicrobial activity of guanidine derivatives. mdpi.com For instance, a fluorine substituent on the phenyl group can increase binding affinity and/or lipid solubility, and the electron-withdrawing nature of the group may activate the guanidine moiety, enhancing its interaction with the cell membrane. mdpi.com In contrast, substituting the guanidinium (B1211019) group with a primary amine or deactivating it can significantly decrease inhibitory activity. sci-hub.se
The nature of substituents on the nitrogen atoms of the guanidine group also dictates the compound's basicity. sci-hub.se Electron-donating groups like alkyls can slightly increase basicity, while electron-withdrawing groups such as nitro, cyano, or aryl groups can considerably decrease it. sci-hub.se This modulation of basicity is critical, as the biological properties of many guanidine derivatives are linked to the strong basicity arising from the resonance stabilization of their protonated state. mdpi.com
Furthermore, studies on trisubstituted guanidine-chalcone hybrids have revealed that the presence of a p-tosylsulfonamide or a phenyl moiety on one of the guanidine's nitrogen atoms, along with other groups like isopropyl or phenyl on another nitrogen, influences their cytotoxic effects against cancer cell lines. ulpgc.es The substitution of a p-tosyl-sulfonyl group with a phenyl group, for example, was found to increase cytotoxicity five-fold in NALM-6 cells. ulpgc.es
These examples highlight the intricate role of guanidine moiety substituents in fine-tuning the biological profiles of these compounds.
Role of Structural Modifications in Receptor Selectivity and Potency
Structural modifications of guanidine-3-propanol analogues are instrumental in determining their selectivity and potency for various biological receptors. Simple changes to the molecular structure can lead to significant shifts in pharmacological effects, transforming a compound's primary target.
For instance, modifications to histamine (B1213489) H3 receptor (H3R) antagonists by replacing a flexible methylene (B1212753) linker with a more rigid 1,4-cyclohexylene or p-phenylene group resulted in compounds with potent antagonistic activity at muscarinic M2 and M4 receptors. nih.govresearchgate.net One such analogue, ADS10227, demonstrated high affinity for both human M2 and M4 receptors. acs.org This illustrates how seemingly minor structural alterations can profoundly impact receptor selectivity.
The introduction of specific functional groups can also enhance potency. In the development of neuropeptide Y5 (NPY5) receptor antagonists, various analogues were synthesized to explore the structure-activity relationship. sci-hub.se It was found that certain aryloxy groups, such as a 4-fluorophenoxy group, led to a more than 60-fold increase in potency compared to the parent compound. sci-hub.se
Furthermore, in the context of opioid receptor ligands, a "Y" shape molecular binding model for bicyclic guanidines suggests that the guanidine functionality and a 4-methoxybenzyl group are key for interactions with the receptor. nih.gov This model helps to explain the structure-activity relationships and suggests that these guanidines are suitable scaffolds for developing new opioid receptor ligands. nih.gov
These findings demonstrate that strategic structural modifications are a powerful tool for optimizing the receptor selectivity and potency of guanidine-based compounds.
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of this compound analogues is intrinsically linked to their biological activity. The spatial arrangement of atoms and functional groups dictates how a molecule interacts with its biological target, thereby influencing its efficacy.
Conformational studies of brominated guanidine compounds with potential antileishmanial activity have revealed the importance of E/Z isomerism. preprints.org Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction have shown that a preferential 'Z' conformation is associated with in vivo activity against Leishmania braziliensis. preprints.orgresearchgate.net The addition of bromine atoms to the structure can induce a conformational change from Z to E, which in turn affects the biological activity. researchgate.netpreprints.org
In the realm of opioid receptor activity, 3D similarity analysis of bicyclic guanidines has led to the proposal of a common bioactive conformation. nih.gov A 'Y' shape molecular model has been suggested to explain the structure-activity relationships, where the guanidine group and a 4-methoxybenzyl group are involved in crucial interactions with the receptor. nih.gov This conformational model provides a framework for designing new ligands with improved opioid receptor activity.
Computational methods, such as molecular docking studies, further corroborate the link between conformation and biological activity. For example, the docking of 4-(carboxyamino)-3-guanidino-benzoic acid with the glutamine receptor 1US5 has confirmed the compound's biological activity and stability in a specific conformation. ajchem-b.com These computational analyses provide insights into the binding modes and interactions at a molecular level, guiding the design of more potent compounds.
These examples underscore the critical role of conformational analysis in understanding and predicting the biological activity of this compound analogues.
Preclinical and in Vitro Biological Applications of Guanidine 3 Propanol and Its Derivatives
Applications in Taste Enhancement Research
The quest for effective salt taste enhancers is driven by the public health goal of reducing dietary sodium intake to mitigate risks of vascular and renal diseases. acs.orgacs.org In this context, derivatives of guanidine (B92328) have been investigated for their taste-modulating properties.
Detailed research has focused on Guanidine-3-propanol, also referred to as 3-guanidinyl propanol (B110389) hydrochloride (3GPrOH), as a novel salt taste enhancer. acs.orgresearchgate.net Inspired by the salt-enhancing properties of L-arginine, which contains a guanidinyl group, scientists synthesized a series of guanidine alcohol derivatives, including 2-guanidinyl ethanol (B145695) hydrochloride (2GEtOH), 4-guanidinyl butanol hydrochloride (4GBuOH), and 5-guanidinyl pentanol (B124592) hydrochloride (5GPeOH). acs.orgacs.org Among these, 3GPrOH was selected for further study due to its high water solubility and demonstrated a distinct ability to enhance saltiness. acs.orgacs.org
Human sensory tests revealed that the addition of 3GPrOH to sodium chloride solutions significantly increased the perceived saltiness. For instance, adding 10 mM of 3GPrOH to a 0.7% NaCl solution made it taste equivalent to a 0.82% NaCl solution. acs.org Similarly, when added to a 0.9% NaCl solution, 10 mM of 3GPrOH increased the perceived saltiness to a level equivalent to a 1.09% NaCl solution. acs.org
The mechanism behind this enhancement was explored through its effect on the human transmembrane channel-like 4 (hTMC4), a voltage-dependent chloride channel implicated in salt taste perception. acs.orgacs.org Electrophysiological studies showed that 3GPrOH significantly enhanced the electrical current mediated by hTMC4, suggesting that its taste-enhancing effect is due to the potentiation of this specific salt taste receptor pathway. acs.org
Table 1: Salt Taste Enhancement by 3-Guanidinyl Propanol (3GPrOH) This table shows the increase in perceived saltiness when 3GPrOH is added to NaCl solutions, as determined by human sensory panels.
Research in Anticancer Activity
Guanidine derivatives have emerged as a significant class of compounds in oncology research, with many synthetic and natural variants demonstrating potent cytotoxic effects against various cancer cells. nih.gov Their mechanisms of action are diverse, often involving the induction of apoptosis through pathways such as the generation of reactive oxygen species (ROS), interference with mitochondrial function, and inhibition of key signaling proteins. nih.govresearchgate.net
One area of investigation involves polymer-conjugated guanidines . A dextran-aminoguanidine conjugate (GDC) was found to be more cytotoxic than the established chemotherapy agent adriamycin in several cancer cell lines. nih.govspandidos-publications.com In breast cancer cells, GDC at a concentration of 0.5 µM killed over 95% of cells, compared to 25% for adriamycin. nih.govspandidos-publications.com Similarly, in prostate cancer cells, 0.5 µM GDC resulted in 100% cell death, whereas adriamycin killed about 62%. nih.govspandidos-publications.com
Another promising group includes guanidine derivatives containing a chalcone (B49325) skeleton . One such compound, featuring a N-tosyl group and a N-methylpiperazine moiety (compound 6f), displayed significant cytotoxicity against multiple human leukemia cell lines (U-937, HL-60, MOLT-3, NALM-6) and a human melanoma cell line (SK-MEL-1), with an IC50 value of 1.6 ± 0.6 µM for U-937 cells. mdpi.comulpgc.es The cell death was found to be mediated by the activation of caspase-9 and caspase-3. mdpi.com
Furthermore, research into pyridazin-3(2H)-one-based guanidine derivatives has identified compounds with moderate antiproliferative effects. acs.org Bis-guanidinium analogues, in particular, showed activity against NCI-H460 (lung), A2780 (ovarian), and MCF-7 (breast) cancer cell lines, with one compound (compound 2) exhibiting an IC50 value of 21 ± 1 μM in the A2780 cell line. acs.org Other studies have synthesized novel aminoguanidine (B1677879) derivatives with a thiazole (B1198619) ring, which showed promising activity against A549 (lung), MCF-7 (breast), and U87-MG (glioblastoma) cancer cells.
Table 2: In Vitro Anticancer Activity of Selected Guanidine Derivatives This table summarizes the cytotoxic effects (IC50 values) of various guanidine derivatives against different human cancer cell lines.
Investigations into Antimicrobial and Antiviral Properties
The guanidine moiety is a cornerstone in the development of antimicrobial agents, present in well-known drugs such as the antibiotic streptomycin (B1217042) and the antiseptic chlorhexidine. researchgate.net The cationic nature of the guanidinium (B1211019) group allows these compounds to interact with and disrupt the negatively charged cell membranes of bacteria, a primary mechanism of their antimicrobial action. mdpi.comnih.gov
Research has demonstrated the efficacy of guanidine derivatives against a broad spectrum of pathogens, including multidrug-resistant strains. mdpi.com Novel bis-cyclic guanidines have shown potent activity against both Gram-positive and Gram-negative bacteria. rsc.org Similarly, a new family of lipoguanidine compounds was designed to increase the permeability of bacterial membranes, thereby enhancing the effectiveness of existing antibiotics against resistant bacteria. kcl.ac.uk
Polymeric guanidine derivatives are particularly notable for their potent biocidal activity. Polyhexamethylene guanidine (PHMG) is effective against a wide range of microorganisms, with minimum inhibitory concentration (MIC) values as low as 0.5–30 mg/L for E. coli and 0.25–8 mg/L for S. aureus. ineosopen.org It also exhibits antiviral effects against viruses like HIV. ineosopen.org Another polymer, polyoctamethylene guanidine hydrochloride (POGH) , has demonstrated excellent activity against methicillin-resistant S. aureus (MRSA) with MIC values of 1–8 mg/L and vancomycin-resistant Enterococcus faecium with MIC values of 2–4 mg/L. mdpi.com These findings highlight the potential of guanidine-based polymers and small molecules in combating infectious diseases. researchgate.netmdpi.com
Table 3: Minimum Inhibitory Concentration (MIC) of Polymeric Guanidine Derivatives This table displays the MIC values for PHMG and POGH against various bacterial strains, indicating their potent antimicrobial activity.
Exploration of Neuropharmacological Applications
The unique chemical properties of the guanidine group have also led to its exploration in neuropharmacology, with derivatives being developed as potential treatments for a range of neurological and psychiatric disorders. nih.govgoogle.com
One of the classic neuropharmacological applications of guanidine is in the treatment of neuromuscular diseases like Lambert-Eaton myasthenic syndrome. nih.gov The mechanism involves the inhibition of presynaptic voltage-gated potassium (Kv) channels, which enhances the release of the neurotransmitter acetylcholine (B1216132). nih.gov Studies suggest that guanidines achieve this by binding within the intracellular pore of the channel, stabilizing a closed state. nih.gov
Guanidine derivatives have also been designed to target specific receptors in the central nervous system. N,N'-diarylguanidines have been identified as a new class of selective, noncompetitive NMDA receptor antagonists. nih.gov One such compound, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, showed high affinity for the NMDA receptor ion channel site (IC50 = 36 nM) and demonstrated neuroprotective potential in preclinical models. nih.gov
Other research has focused on different receptor systems. Hetaryl-substituted guanidines are being investigated as ligands for 5-HT5 serotonin (B10506) receptors, which are targets for neurodegenerative and neuropsychiatric disorders. google.com Additionally, certain guanidine derivatives have been discovered to be potent antagonists at muscarinic M2 and M4 receptors. nih.gov For example, the compound ADS10227 displayed high affinity for both the human M2 receptor (Ki = 2.8 nM) and M4 receptor (Ki = 5.1 nM), suggesting potential applications in treating cognitive deficits. nih.govacs.org Furthermore, compounds like 2-guanidinobenzimidazole (B109242) (2GBI) have been shown to inhibit the Hv1 proton channel, an action that could be neuroprotective in conditions like ischemic stroke. pnas.org
Table 4: Neuropharmacological Activity of Selected Guanidine Derivatives This table highlights the binding affinities (IC50 or Ki) of specific guanidine derivatives for various neurological targets.
Enzyme Inhibition Beyond Serine Proteases
While the inhibition of serine proteases by guanidine derivatives is well-documented, their inhibitory activity extends to a variety of other enzyme classes, underscoring their versatility as pharmacological tools and therapeutic candidates.
Aminoguanidine , for example, is known to inhibit nitric oxide synthase (NOS) , which is involved in numerous physiological and pathological processes. nih.govspandidos-publications.com It also acts as an inhibitor of advanced glycosylation end products (AGEs) , which are implicated in the tissue damage associated with diabetes. nih.govspandidos-publications.com
In the context of parasitic diseases, guanidinic compounds have been investigated as inhibitors of cysteine proteases . mdpi.com These enzymes are crucial for the survival of parasites like Leishmania. The compound E64 (L-trans-epoxysuccinyl-leucylamido-(4-guanidino)butane) is a potent, irreversible inhibitor of Leishmania cysteine proteases in the nanomolar range. mdpi.com
Other research has identified dragmacidins , a group of marine alkaloids containing a guanidine moiety, as selective inhibitors of protein serine/threonine phosphatases . ineosopen.org Furthermore, guanidinium chloride has been shown to be an uncompetitive inhibitor of the ATPase activity of Hsp104 , a molecular chaperone essential for thermotolerance and prion propagation in yeast. nih.gov This inhibition is specific and not related to the general denaturing properties of the compound. nih.gov Finally, recent studies have shown that novel guanidine derivatives can inhibit cholinesterases (AChE and BuChE), with some compounds displaying IC50 values in the low micromolar range, suggesting a potential therapeutic angle for Alzheimer's disease. mdpi.com
Table 5: Inhibition of Various Enzymes by Guanidine Derivatives This table provides examples of guanidine compounds that inhibit enzymes other than serine proteases, along with their targets.
Broader Chemical and Material Applications of Guanidine 3 Propanol Derivatives
Catalytic Applications of Guanidine (B92328) Scaffolds
Guanidine derivatives are recognized for their strong basic properties, often categorized as superbases, which makes them highly effective catalysts in a variety of organic transformations. ineosopen.orgjst.go.jp Their catalytic activity can be modulated by the introduction of different substituents, influencing their basicity, nucleophilicity, and steric properties. arkat-usa.org
Heterogeneous Catalysis
To overcome challenges with catalyst separation and recycling associated with homogeneous catalysis, significant research has focused on immobilizing guanidine catalysts onto solid supports. researchgate.nettheiet.org This approach creates heterogeneous catalysts that are easily separable from the reaction mixture, enhancing their cost-effectiveness and environmental friendliness for industrial applications. researchgate.netrsc.org
Magnetic nanoparticles, such as Fe3O4, have been employed as supports for guanidine derivatives, creating magnetically recyclable catalysts. theiet.orgrsc.org For instance, guanidine-functionalized magnetic nanoparticles have been successfully used in the one-pot multicomponent synthesis of spirooxindoles and in the synthesis of N,N′,N″-trisubstituted guanidines. theiet.orgrsc.org These catalysts demonstrate high efficiency, mild reaction conditions, and the ability to be reused multiple times without significant loss of activity. rsc.orgrsc.org
Another approach involves the deposition of guanidine onto biodegradable supports like bacterial cellulose, creating a "green" heterogeneous catalyst for processes such as the transesterification of triglycerides to produce biodiesel. mdpi.com
Transesterification Processes
Guanidine derivatives have proven to be highly efficient catalysts for transesterification reactions, particularly in the production of biodiesel. researchgate.netrepec.org They offer an advantage over conventional catalysts by avoiding issues like saponification. repec.org Both homogeneous and heterogeneous guanidine-based catalysts have been investigated.
In homogeneous systems, guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,2,3-tricyclohexylguanidine, and 1,3-dicyclohexyl-2-n-octylguanidine have demonstrated high yields and selectivity in the glycerolysis of methyl stearate (B1226849) and tristearin (B179404) to produce monoglycerides. dss.go.th Studies have also explored the use of various guanidine derivatives for the transesterification of rapeseed oil and waste frying oils with methanol (B129727) to produce biodiesel, with some derivatives showing high catalytic activity. researchgate.netrepec.org
To enhance reusability, guanidines have been immobilized on solid supports. For example, 1,3-dicyclohexyl-2-octylguanidine has been immobilized on mesoporous SBA-15 silica, and other guanidine derivatives have been supported on materials like ZIF-90 to create effective heterogeneous catalysts for biodiesel production. repec.orgmdpi.com
Table 1: Performance of Guanidine Catalysts in Transesterification Reactions
| Catalyst/Support | Reactants | Product | Yield/Conversion | Reference |
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Methyl stearate, Glycerol | Monoglycerides | >90% selectivity | dss.go.th |
| 1,2,3-tricyclohexylguanidine | Methyl stearate, Glycerol | Monoglycerides | >90% selectivity | dss.go.th |
| 1,3-dicyclohexyl-2-n-octylguanidine | Methyl stearate, Glycerol | Monoglycerides | >90% selectivity | dss.go.th |
| Various guanidine derivatives | Rapeseed oil, Methanol | Biodiesel | Up to 96.5 mol% | repec.org |
| Tetramethylguanidine | Waste frying oil, Methanol | Biodiesel | Dependent on conditions | researchgate.net |
| Guanidine on Bacterial Cellulose | Triglycerides, Methanol | Methyl esters | 91.7–95.7% | mdpi.com |
| ZIF-90-Gua | Oil, Methanol | Biodiesel | 95.40% | mdpi.com |
Applications in Multicomponent Reactions
Guanidine and its salts are versatile in multicomponent reactions (MCRs), acting as catalysts, reagents, or even solvents. tubitak.gov.trtubitak.gov.trresearchgate.net Their ability to promote the formation of complex molecules in a single step makes them valuable in organic synthesis. tubitak.gov.trresearchgate.net
Guanidinium (B1211019) salts have been identified as environmentally friendly catalysts for various MCRs. tubitak.gov.tr For instance, guanidine hydrochloride has been effectively used as a green organo-catalyst for the synthesis of 1,5-benzodiazepine derivatives in aqueous conditions, offering high yields and the ability to recycle the catalyst. tandfonline.com
Guanidine and its derivatives also serve as reagents in MCRs to synthesize heterocyclic compounds containing the guanidine substructure, which are important in medicinal chemistry. tubitak.gov.tr Examples include the one-pot synthesis of 2-amino-4,6-diarylpyrimidines and spirooxindoles. rsc.orgtubitak.gov.tr
Carbon Dioxide Capture Systems
The strong basicity of guanidine compounds makes them promising candidates for carbon dioxide (CO2) capture technologies, which are crucial for mitigating climate change. wgtn.ac.nzrsc.orgresearchgate.net They can react with CO2, an acidic gas, to form stable salts.
One approach involves using aqueous guanidine sorbents that capture CO2 from ambient air and precipitate it as a crystalline carbonate salt. researchgate.net This crystallization-based method is energy-efficient as the captured CO2 can be released by mild heating (80–120 °C), regenerating the guanidine sorbent. researchgate.netornl.gov This offers a potential low-cost pathway for direct air capture technologies. researchgate.net
Another strategy employs a hybrid solvent/solid-state system where CO2 is first absorbed by an aqueous amino acid solution, followed by the addition of a guanidine compound like glyoxal-bis(iminoguanidine) (GBIG) to crystallize the bicarbonate salt. ornl.gov This process regenerates the amino acid sorbent, and the CO2 is released by heating the guanidine bicarbonate crystals. ornl.gov
Furthermore, studies have shown that protonated superbasic guanidine derivatives can efficiently capture CO2 from the air to form guanidinium bicarbonate salts. wgtn.ac.nz The presence of water has been found to enhance the kinetics of CO2 absorption in some guanidine-based systems. rsc.org
Table 2: Guanidine-Based CO2 Capture Systems
| Guanidine System | Capture Method | Regeneration | Key Finding | Reference |
| Aqueous guanidine sorbent | Crystallization of carbonate salt from ambient air | Mild heating (80–120 °C) of crystals | Low-energy, direct air capture potential | researchgate.net |
| Glyoxal-bis(iminoguanidine) (GBIG) / amino acid | Absorption in amino acid followed by crystallization | Heating of GBIG bicarbonate crystals | Energy-efficient sorbent regeneration | ornl.gov |
| Protonated superbasic hppH derivatives | Formation of guanidinium bicarbonate salts from air | Not specified | Efficient capture and activation of CO2 | wgtn.ac.nz |
| Sodium guanidinate (NaCN3H4) | Solid-state absorption | Not specified | Humidity significantly enhances CO2 absorption kinetics | rsc.org |
Development of Advanced Materials (e.g., Smart Materials, Molecular Glues)
The unique properties of the guanidinium group are being harnessed to create advanced materials with novel functionalities. ineosopen.orgresearchgate.net These include smart materials that respond to external stimuli and molecular glues designed for specific biological or material interactions.
Guanidine derivatives serve as a foundation for modern smart materials. ineosopen.org For instance, guanidinium-containing fluorescent sensors have been developed that exhibit changes in their optical properties in response to their environment. ox.ac.uk Additionally, the incorporation of guanidine moieties into polymers can impart responsive behaviors. acs.org
The concept of "molecular glues" leverages the ability of multiple guanidinium groups on a macromolecular scaffold to form strong, multivalent salt-bridge interactions with oxyanionic groups on surfaces like proteins, nucleic acids, and even inorganic materials. ineosopen.orgresearchgate.netrsc.org This strong adhesion can be used to modulate biomolecular functions, for drug delivery systems, and to functionalize materials. researchgate.netrsc.org Guanidinium-based molecular glues have shown high affinity for proteins like bovine serum albumin and can act as inhibitors for certain enzymes by stabilizing specific conformational states. ineosopen.orgnih.gov
Furthermore, guanidine derivative polymers have been synthesized for various applications, such as functional additives in papermaking to impart antimicrobial properties. scientific.net
Future Research Directions and Emerging Paradigms for Guanidine 3 Propanol
Integration of Advanced Analytical Platforms for Comprehensive Characterization
The complete characterization of Guanidine-3-propanol and its derivatives relies on the integration of multiple analytical techniques. While standard methods provide foundational data, advanced and hyphenated platforms are becoming essential for a deeper understanding of its structure, purity, and interactions.
Basic structural confirmation of this compound is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, the successful synthesis of 3-guanidinyl propanol (B110389) hydrochloride (3GPrOH) has been confirmed through detailed ¹H and ¹³C NMR analysis, along with electrospray ionization mass spectrometry (ESI-MS). acs.org
However, for more complex applications, such as studying its binding to molecularly imprinted polymers or its behavior in biological matrices, more sophisticated approaches are required. Advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for impurity profiling and identifying metabolites. numberanalytics.com Solid-state NMR has also proven valuable for examining host-guest interactions, for example, by distinguishing between different binding modes of phosphonates to guanidine-functionalized surfaces through characteristic ³¹P chemical shifts. researchgate.net The integration of these platforms—combining the separation power of chromatography with the detailed structural insights from spectroscopy—is crucial for a holistic characterization. numberanalytics.commdpi.com
Table 1: Spectroscopic Data for 3-Guanidinyl Propanol Hydrochloride (3GPrOH)
| Technique | Description of Findings | Source |
|---|---|---|
| ¹H NMR (500 MHz, DMSO-d6) | δ 7.81 (t, 1H), 7.27 (br, d, 3.5H), 4.71 (t, 1H), 3.45 (dt, 2H), 3.17 (q, 2H), 1.62 (dt, 2H) | acs.org |
| ¹³C NMR (125 MHz, DMSO-d6) | δ 157.2, 57.7, 37.9, 31.5 | acs.org |
| ESI-MS | Calculated for C₄H₁₁N₃O (M⁺): 117.09. Found: 235.18 (2M⁺ + H), 271.17 (2M⁺ + HCl + H) | acs.org |
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of this compound has evolved from classical methods to more refined and efficient protocols, reflecting broader trends in guanidine (B92328) chemistry.
Classical approaches often involve the reaction of 3-aminopropanol with a guanylating agent like cyanamide (B42294) or 2-ethyl-2-thiopseudourea hydrobromide. ontosight.ai A documented method involves the slow addition of 3-aminopropanol to 2-ethyl-2-thiopseudourea hydrobromide, followed by stirring and removal of water to yield the product.
More recent methodologies focus on improving yield, purity, and selectivity through the use of protecting groups and advanced catalytic systems. A modern, high-yield synthesis of 3-guanidinyl propanol hydrochloride involves reacting 3-amino-1-propanol with 1,3-bis(tert-butoxycarbonyl)-2-(trifluoromethanesulfonyl) guanidine, followed by deprotection with HCl. acs.org This approach offers greater control over the reaction compared to older methods.
The broader field of guanidine synthesis is rapidly advancing, with emerging strategies that could be adapted for this compound and its derivatives. These include:
Transition-Metal Catalysis : Catalytic guanylation of amines with carbodiimides using catalysts based on metals like zinc offers an efficient and atom-economical route to substituted guanidines. acs.org
One-Pot Procedures : Multicomponent reactions, such as the Biginelli reaction, provide powerful tools for the one-pot synthesis of complex guanidine-containing heterocycles. mdpi.comtubitak.gov.tr
Mild Biphasic Protocols : The use of phase-transfer catalysts for the alkylation of guanidines under biphasic conditions represents a convenient and mild method that often requires minimal purification.
These novel strategies promise to enhance the efficiency and selectivity of this compound synthesis, making it and its analogs more accessible for research and potential applications.
Table 2: Comparison of Synthetic Methodologies for this compound
| Method | Reagents | Key Features | Source |
|---|---|---|---|
| Classical Guanylation | 3-aminopropanol, 2-ethyl-2-thiopseudourea hydrobromide | Direct reaction, straightforward procedure. | ontosight.ai |
| Protected Guanylation | 3-amino-1-propanol, 1,3-bis(Boc)-2-(trifluoromethanesulfonyl) guanidine, triethylamine (B128534) | Uses protecting groups for higher selectivity and purity; involves deprotection step. | acs.org |
| Potential Novel Method | Amine, Carbodiimide, Transition-Metal Catalyst (e.g., ZnEt₂) | Catalytic, atom-economical, high efficiency. (General for guanidines) | acs.org |
Identification and Validation of New Biological Targets
While historically used in biochemical assays for its protein-denaturing properties, recent research has identified a specific and novel biological target for this compound, opening new avenues for its application. ontosight.ai
A key finding is the identification of the human transmembrane channel-like 4 (hTMC4) as a biological target. acs.org Research has demonstrated that 3-guanidinyl propanol (3GPrOH) enhances salt taste by increasing the hTMC4-mediated current. acs.org This discovery positions this compound as a potential salt taste enhancer, which could have significant implications for food science and public health by helping to reduce dietary sodium intake. acs.org
Beyond this specific channel, the inherent chemical properties of the guanidinium (B1211019) group suggest a broader potential for biological interactions. The positively charged guanidinium moiety is known to interact with anionic biological molecules like phosphates, carboxylates, and nucleic acids. researchgate.net This is exemplified by polymers derived from a related monomer, poly(3-guanidinopropyl methacrylate), which have been investigated for their ability to condense and deliver DNA for gene therapy applications.
Furthermore, the general guanidine scaffold is a common feature in compounds designed to target various receptors and enzymes. This versatility suggests that derivatives of this compound could be developed to interact with other biological targets, potentially in areas like antimicrobial or antiviral therapy. ontosight.ai
Advanced Computational Approaches for Predictive Design and Mechanistic Insights
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery process, predicting properties, and understanding the mechanisms of action for guanidine compounds, including this compound.
In silico studies are instrumental in the rational design of novel guanidine-based molecules. Molecular docking, for example, has been used to predict the binding modes of guanidine derivatives to biological targets like the DNA minor groove and various G-protein coupled receptors (GPCRs), such as muscarinic and histamine (B1213489) receptors. acs.org These studies help to understand the structural elements crucial for binding and selectivity, guiding the synthesis of more potent and specific compounds. acs.org
Density Functional Theory (DFT) calculations have been employed to gain mechanistic insights into guanidine-catalyzed reactions and to predict fundamental chemical properties. drugbank.com DFT can elucidate reaction pathways and determine rate-determining steps, which is critical for optimizing synthetic protocols. drugbank.com It is also used to calculate properties like proton affinity and basicity, which are central to the function of guanidines. drugbank.com For instance, predictions from admetSAR (a tool for evaluating chemical ADMET properties) suggest that this compound is readily biodegradable and has low inhibitory promiscuity against cytochrome P450 enzymes. drugbank.com
These computational approaches allow researchers to screen virtual libraries of compounds, prioritize synthetic targets, and develop hypotheses about their mechanism of action before embarking on more resource-intensive laboratory experiments.
Investigation of this compound in Complex Biological Systems and Pathways
Understanding the behavior of this compound in complex biological environments is key to harnessing its potential. Research is moving beyond simple in vitro assays to explore its function within intricate systems and pathways.
The most direct investigation in a complex system is the study of its effect on the salt taste sensory pathway. By demonstrating that 3-guanidinyl propanol enhances the current of the hTMC4 channel, researchers have placed the compound within the complex machinery of human taste perception. acs.org This involves its interaction with a specific receptor in the presence of other ions and molecules that constitute the cellular environment of taste buds.
While direct metabolic studies on this compound are not widely published, the metabolic fate of the core guanidine group is an area of active research. In various organisms, guanidinium compounds are part of key biological pathways. For example, creatine (B1669601) phosphate (B84403) and arginine phosphate are high-energy guanidine compounds vital for energy metabolism in vertebrates and invertebrates, respectively. cuny.edu In bacteria and plants, enzymatic pathways for guanidine synthesis and catabolism have been identified, highlighting that this moiety is a natural metabolite. marquette.edunih.gov The DrugBank entry for this compound predicts that it is readily biodegradable, though the specific enzymes and pathways involved in its breakdown in humans remain to be fully elucidated. drugbank.com
The investigation of related guanidinium-containing polymers in gene delivery systems also provides insight into their behavior in complex biological settings. These studies assess interactions with cellular membranes, endosomal escape, and stability in the presence of serum proteins, all of which are critical components of a complex biological system.
Q & A
Q. How should researchers address variability in this compound’s stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) and monitor degradation via LC-MS. Compare short-term (room temperature) vs. long-term (-80°C) storage outcomes. Include stability data in supplementary materials to inform experimental timelines .
Data Interpretation and Reporting
Q. What are the best practices for presenting contradictory data in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
